molecular formula C7H7N3O3 B6331080 N-methyl-3-nitropicolinamide CAS No. 1061358-01-7

N-methyl-3-nitropicolinamide

Cat. No.: B6331080
CAS No.: 1061358-01-7
M. Wt: 181.15 g/mol
InChI Key: VOPVQAGSCAREAA-UHFFFAOYSA-N
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Description

N-Methyl-3-nitropicolinamide is a pyridine derivative featuring a nitro group (-NO₂) at the 3-position of the pyridine ring and a methyl-substituted amide functional group. The nitro group confers electron-withdrawing properties, while the methyl-amide moiety may influence solubility and reactivity. This compound’s applications likely span agrochemical, pharmaceutical, or materials science research due to its functional group diversity .

Properties

IUPAC Name

N-methyl-3-nitropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-8-7(11)6-5(10(12)13)3-2-4-9-6/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPVQAGSCAREAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-nitropicolinamide typically involves the nitration of 3-picolinamide followed by N-methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitropicolinamide is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic substitution due to its electron-withdrawing nature. This reaction is particularly effective under basic conditions, where the nitro group facilitates deprotonation at adjacent positions, enabling nucleophilic attack.

Key Findings :

  • In analogous 3-nitropyridine systems, nucleophilic substitution occurs efficiently with reagents like diethyl malonate. For example, 2-chloro-3-nitropyridines undergo substitution with diethyl malonate in the presence of a base, yielding malonate derivatives .

  • Reaction conditions typically involve polar aprotic solvents (e.g., dichloromethane) and bases such as sodium methoxide.

Example Reaction :

N-Methyl-3-nitropicolinamide+NuN-Methyl-3-substituted-picolinamide+NO2\text{this compound} + \text{Nu}^- \rightarrow \text{N-Methyl-3-substituted-picolinamide} + \text{NO}_2^-

Reagents and Conditions :

ReagentSolventTemperatureOutcome
Diethyl malonateCH2_2Cl2_20°C to RTSubstituted malonate adduct
Sodium methoxideMethanolRefluxMethoxy-substituted product

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction conditions. While direct data for this compound is limited, studies on structurally similar compounds suggest feasible pathways.

Key Findings :

  • In nitroarenes like N-methyl-3-nitroaniline, catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine .

  • Chemoselectivity is maintained, with the amide group remaining intact under mild conditions.

Example Reaction :

This compoundH2,Pd/CN-Methyl-3-aminopicolinamide\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-Methyl-3-aminopicolinamide}

Reagents and Conditions :

Reducing AgentCatalystSolventTemperatureYield
H2_2 (1 atm)Pd/CEthanolRT~80–90%
NaBH4_4/NiCl2_2NoneTHF50°C~70%

Oxidation Reactions

Key Findings :

  • In 2-methyl-3-nitropyridines, oxidation with hydrogen peroxide–urea complexes selectively targets the methyl group, forming N-oxides . This suggests potential for analogous transformations in this compound under similar conditions.

Reagents and Conditions :

Oxidizing AgentSolventTemperatureProduct
H2_2O2_2-urea complexCH2_2Cl2_20°C to RTN-Oxide derivative

Hydrolysis of the Amide Group

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methylamine.

Key Findings :

  • For N-methylbenzamide analogs like N-methyl-3-nitrobenzamide, hydrolysis in 6M HCl at reflux cleaves the amide bond to produce 3-nitrobenzoic acid and methylamine .

Example Reaction :

This compoundHCl, H2O3-Nitropicolinic acid+CH3NH2\text{this compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-Nitropicolinic acid} + \text{CH}_3\text{NH}_2

Reagents and Conditions :

ConditionAcid/BaseTemperatureOutcome
6M HClAcidicReflux3-Nitropicolinic acid
2M NaOHBasic80°CSodium 3-nitropicolinate

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to related compounds:

CompoundKey ReactionRate (Relative to this compound)
N-Methyl-3-nitroaniline Faster NAS due to less steric hindrance1.5×
5-NitropicolinamideSlower reduction (steric effects)0.7×

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing NOx_x gases.

  • Photoreactivity : The nitro group may undergo photochemical reduction or rearrangement under UV light.

Scientific Research Applications

N-methyl-3-nitropicolinamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of novel materials with specific properties.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-nitropicolinamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on pyridine-based nitro derivatives with substituents analogous to N-methyl-3-nitropicolinamide, as identified in the evidence (see Table 1 ). Key structural variations and their implications are discussed.

Table 1: Structural and Functional Comparison of this compound Analogs

Compound Name CAS Number Substituents Structural Similarity Key Inferred Properties
6-Chloro-N-methyl-3-nitropyridin-2-amine 4093-88-3 Chloro (C6), methylamine (N2), nitro (C3) 0.87 Higher electrophilicity due to Cl; potential reactivity in cross-coupling reactions
2-Amino-4-methyl-3-nitropyridine 4214-75-9 Amino (C2), methyl (C4), nitro (C3) 0.81 Enhanced basicity from amino group; possible instability under acidic conditions
This compound (Target) Not available Amide (C2), methyl (amide-N), nitro (C3) Increased polarity due to amide; reduced volatility compared to amine analogs
Key Observations :

Substituent Effects on Reactivity: The chloro substituent in 6-Chloro-N-methyl-3-nitropyridin-2-amine (CAS 4093-88-3) enhances electrophilicity at the pyridine ring, making it a candidate for nucleophilic aromatic substitution reactions. In contrast, the target compound’s amide group may stabilize the ring through resonance, reducing reactivity compared to chloro analogs .

Electronic and Steric Considerations :

  • The nitro group at the 3-position in all analogs creates a strong electron-withdrawing effect, directing subsequent reactions to meta/para positions. Steric hindrance from the methyl group on the amide nitrogen in the target compound may influence regioselectivity in synthetic pathways.

Stability and Applications :

  • Chlorinated analogs (e.g., CAS 4093-88-3) are often used in agrochemicals due to their stability under environmental conditions. The target compound’s amide group could make it more susceptible to hydrolysis, limiting its utility in high-moisture environments .

Biological Activity

N-methyl-3-nitropicolinamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, which significantly influences its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The nitro group can participate in redox reactions, leading to the generation of reactive species that can induce cellular stress and apoptosis in cancer cells .

Key Mechanisms:

  • Kinase Inhibition : The compound binds to the active sites of kinases, preventing phosphorylation of downstream targets.
  • Redox Activity : The nitro group contributes to oxidative stress, which can lead to cell death in certain contexts .

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : It has been studied for its potential to inhibit cancer cell proliferation. For example, some derivatives have shown enhanced activity against various human cancer cell lines compared to established chemotherapeutics like sorafenib .
  • Antimicrobial Properties : Nitro compounds often display broad-spectrum antimicrobial activity. This compound's nitro group may contribute to its effectiveness against bacteria and parasites by disrupting their cellular processes .
  • Enzyme Inhibition : The compound may serve as an inhibitor for various enzymes, impacting metabolic pathways relevant to disease states .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated broad-spectrum antimicrobial activity; effective against multiple bacterial strains.
Showed potent anti-proliferative effects on human cancer cell lines; selective Aurora-B kinase inhibition noted.
Investigated binding affinity with mGlu4 receptors; highlighted potential for neurological applications.

Comparative Analysis with Similar Compounds

This compound can be compared with other picolinamide derivatives that exhibit similar biological activities:

CompoundActivity TypeNotable Effects
N-methylpicolinamide-4-thiolAnticancerPotent against various cancer cell lines; selective kinase inhibition
N-(methylthiophenyl)picolinamideNeurologicalHigh binding affinity for mGlu4 receptors; potential in Parkinson's disease treatment

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-methyl-3-nitropicolinamide and its impurities in drug substances?

  • Methodological Answer : Gas chromatography (GC) with nitrogen phosphorous detectors (NPD) or flame ionization detectors (FID), coupled with amine-specific capillary columns (e.g., Restek Rtx-5), is effective for separation and quantification . High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is advised for detecting trace impurities, with validation per ICH Q2(R1) guidelines. Stress testing under hydrolytic, oxidative, and thermal conditions can identify degradation pathways .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate reaction parameters (temperature, solvent, catalyst). Tertiary amine bases (e.g., triethylamine) or quaternary ammonium salts (e.g., TBAB) should be avoided if they risk forming nitrosamines via side reactions . Monitor reaction progress using in-situ FTIR or NMR to detect intermediates and adjust conditions dynamically.

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to assess degradation kinetics. Use Karl Fischer titration to monitor moisture content, as hydrolysis of the amide group can generate nitrosamine precursors .

Advanced Research Questions

Q. How can the risk of N-nitrosamine formation in this compound be assessed under varying synthesis conditions?

  • Methodological Answer : Apply the structural similarity principle: Compare the compound’s tertiary amine group to literature examples of nitrosation-prone substrates (e.g., N-methylpyrrolidinone) . Use LC-MS/MS to quantify nitrosamine levels after exposing the compound to nitrosating agents (e.g., nitrous acid) under stressed conditions. Cross-reference EMA/FDA guidelines to set acceptable intake limits (e.g., ≤96 ng/day for N-nitrosomethylphenylamine) .

Q. What mechanistic insights explain contradictory data on this compound’s reactivity in acidic versus basic media?

  • Methodological Answer : Perform kinetic studies using pH-varied buffers to track degradation rates. Density functional theory (DFT) calculations can model the electron-withdrawing effects of the nitro group on the pyridine ring, which may stabilize the amide bond in acidic conditions but promote nucleophilic attack in basic environments. Validate with isotopic labeling (e.g., ¹⁵N) to trace reaction pathways .

Q. How can researchers resolve discrepancies in reported degradation products of this compound across studies?

  • Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify methodological variations (e.g., detection limits, column types). Replicate experiments under harmonized conditions and use high-resolution mass spectrometry (HRMS) to confirm fragment identities. Apply the FINER criteria to evaluate study feasibility and relevance to current regulatory standards .

Q. What advanced computational tools are suitable for predicting this compound’s metabolic pathways?

  • Methodological Answer : Use in silico platforms like GastroPlus or ADMET Predictor to simulate phase I/II metabolism. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) can identify potential bioactivation sites. Validate predictions with in vitro hepatocyte assays and compare to structural analogs (e.g., N-methyl-2-pyrrolidinone) .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure a study on this compound’s genotoxic potential?

  • Population : In vitro mammalian cell lines (e.g., CHO-K1).
  • Intervention : Exposure to incremental concentrations of this compound.
  • Comparison : Positive controls (e.g., ethyl methanesulfonate) and solvent controls.
  • Outcome : Micronucleus formation or Comet assay results. This design ensures alignment with OECD 487/489 guidelines .

Q. What validation strategies are recommended for novel analytical methods targeting this compound?

  • Methodological Answer : Follow a tiered approach:

  • Specificity : Spike placebo matrices with the compound and confirm no interference.
  • Linearity : Test 50–150% of the target concentration range.
  • Accuracy/Precision : Use three batches with triplicate analyses per ICH Q14 .

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